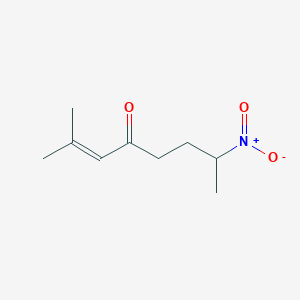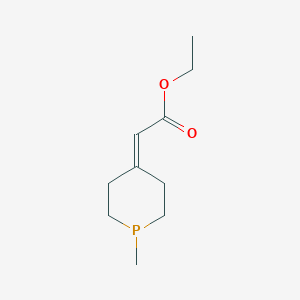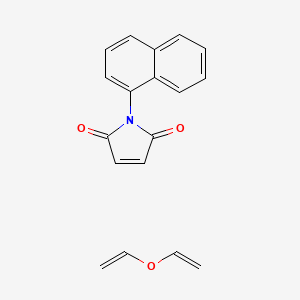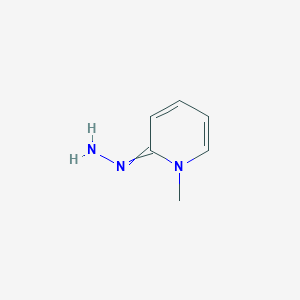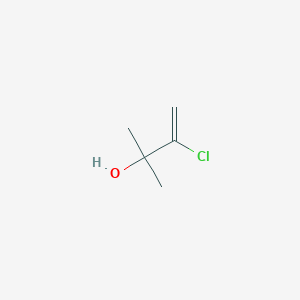![molecular formula C11H14FNO B14689082 2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol CAS No. 25458-02-0](/img/structure/B14689082.png)
2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol is an organic compound that belongs to the class of alcohols It features a fluorophenyl group attached to a methylideneamino moiety, which is further connected to a methylpropan-1-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation of 3-fluorobenzaldehyde with 2-amino-2-methylpropan-1-ol. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl and imine groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(E)-[(3-Fluorophenyl)methylidene]amino]oxy}-N,N-bis(propan-2-yl)acetamide
- 3-Fluorobenzaldehyde
- 2-Amino-2-methylpropan-1-ol
Uniqueness
2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the imine and hydroxyl groups provide versatile sites for chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
25458-02-0 |
|---|---|
Formule moléculaire |
C11H14FNO |
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
2-[(3-fluorophenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14FNO/c1-11(2,8-14)13-7-9-4-3-5-10(12)6-9/h3-7,14H,8H2,1-2H3 |
Clé InChI |
CJSYCAXPAKWEQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)N=CC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


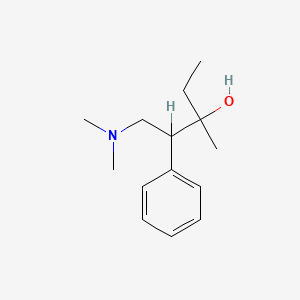
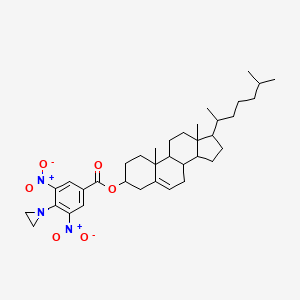
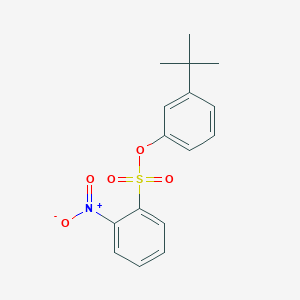
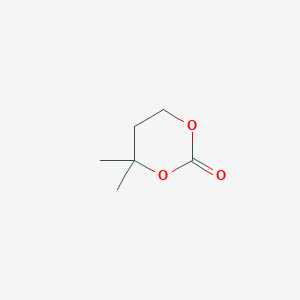
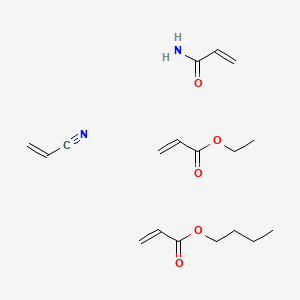
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
